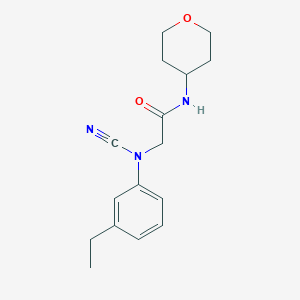

2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives are prepared through reactions involving acrylamides, chloroacetic acid, and various esters, showcasing a method that could potentially apply to the synthesis of our compound of interest (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed insights into the geometry, conformation, and electronic structure of compounds. For similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, crystal structure analysis reveals intermolecular and intramolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds like 2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide can be inferred from related studies. For example, reactions involving cyanoacetamide derivatives lead to the formation of various heterocyclic compounds, indicating a wide range of potential reactivities and functionalities (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

Synthesis and Biological Activities

Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including structures similar to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," have been synthesized, with some showing promising inhibitory effects on various cell lines. This suggests potential antitumor applications of compounds within this chemical framework (Albratty, El-Sharkawy, & Alam, 2017).

Anticancer Drug Synthesis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar synthetic pathway to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," has demonstrated anticancer activity through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).

Insecticidal Assessment : Compounds derived from a precursor similar to "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide" have been assessed for insecticidal activity against the cotton leafworm, indicating potential applications in pest management (Fadda et al., 2017).

Anticancer Activity of Thiazolidin Derivatives : Another study focused on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating potent and selective cytotoxic effects against leukemia cell lines, showcasing the compound's role in developing anticancer therapeutics (Horishny, Arshad, & Matiychuk, 2021).

Efficient Syntheses and Molecular Docking : Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate synthesis, related to the chemical class of "2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide," highlights the efficient generation of pyrrole derivatives. Such compounds could provide a basis for the development of novel pharmaceuticals through molecular docking studies to predict biological activity (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name |

2-(N-cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-13-4-3-5-15(10-13)19(12-17)11-16(20)18-14-6-8-21-9-7-14/h3-5,10,14H,2,6-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEQJZCDYCNZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC(=O)NC2CCOCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Cyano-3-ethylanilino)-N-(oxan-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)

![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)